molecular formula C21H27N3O2 B3160017 Methyl 3-amino-2-{[4-(2,6-dimethylphenyl)piperazino]methyl}benzenecarboxylate CAS No. 865660-19-1

Methyl 3-amino-2-{[4-(2,6-dimethylphenyl)piperazino]methyl}benzenecarboxylate

Cat. No. B3160017
CAS RN: 865660-19-1
M. Wt: 353.5 g/mol
InChI Key: IBBWSQHOBDVPGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-amino-2-{[4-(2,6-dimethylphenyl)piperazino]methyl}benzenecarboxylate, also known as Methyl 3-amino-2-{[4-(2,6-dimethylphenyl)piperazino]methyl}benzoate or Methyl 3-amino-2-{[4-(2,6-dimethylphenyl)piperazino]methyl}benzene carboxylic acid, is an organic compound that belongs to the family of piperazine derivatives. It is a white, crystalline solid with a melting point of 140-142°C. It is soluble in water, ethanol, and methanol and has a molecular weight of 343.44 g/mol. It is a versatile compound that has a wide range of applications in the field of medicinal chemistry and biochemistry.

Scientific Research Applications

Antiviral Activity

Indole derivatives have demonstrated promising antiviral properties. For instance:

Anti-HIV Activity

Researchers synthesized 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives and evaluated their anti-HIV activity. These compounds showed promise against both HIV-1 (IIIB) and HIV-2 (ROD) strains in acutely infected cells .

Corrosion Inhibition

While not directly related to biological activity, the compound’s protective effectiveness is crucial for corrosion prevention. For instance, 2-amino-4-methoxy-6-methyl-1,3,5-triazine has been used as an organic inhibitor in corrosion prevention tasks .

Green Synthesis of Quinazolinones

The compound’s structural features allow for green synthesis approaches. Researchers have efficiently synthesized 3-amino-2-methyl-quinazolin-4(3H)-ones via tandem microwave-assisted processes, yielding good to excellent yields .

Drug Development

Indole derivatives serve as pharmacophores in drug design. While specific examples related to “Methyl 3-amino-2-{[4-(2,6-dimethylphenyl)piperazino]methyl}benzenecarboxylate” are not directly cited, the compound’s indole scaffold makes it a valuable building block for developing novel drugs .

Other Applications

Beyond the mentioned fields, indole derivatives have been explored for their antioxidant, antimicrobial, antitubercular, antidiabetic, and antimalarial activities. Researchers continue to investigate their potential for newer therapeutic possibilities .

properties

IUPAC Name

methyl 3-amino-2-[[4-(2,6-dimethylphenyl)piperazin-1-yl]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2/c1-15-6-4-7-16(2)20(15)24-12-10-23(11-13-24)14-18-17(21(25)26-3)8-5-9-19(18)22/h4-9H,10-14,22H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBBWSQHOBDVPGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N2CCN(CC2)CC3=C(C=CC=C3N)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301152699
Record name Methyl 3-amino-2-[[4-(2,6-dimethylphenyl)-1-piperazinyl]methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301152699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-amino-2-{[4-(2,6-dimethylphenyl)piperazino]methyl}benzenecarboxylate

CAS RN

865660-19-1
Record name Methyl 3-amino-2-[[4-(2,6-dimethylphenyl)-1-piperazinyl]methyl]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=865660-19-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-amino-2-[[4-(2,6-dimethylphenyl)-1-piperazinyl]methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301152699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-amino-2-{[4-(2,6-dimethylphenyl)piperazino]methyl}benzenecarboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Methyl 3-amino-2-{[4-(2,6-dimethylphenyl)piperazino]methyl}benzenecarboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 3-amino-2-{[4-(2,6-dimethylphenyl)piperazino]methyl}benzenecarboxylate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Methyl 3-amino-2-{[4-(2,6-dimethylphenyl)piperazino]methyl}benzenecarboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 3-amino-2-{[4-(2,6-dimethylphenyl)piperazino]methyl}benzenecarboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 3-amino-2-{[4-(2,6-dimethylphenyl)piperazino]methyl}benzenecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.